molecular formula C6H3N3O2S B13690534 2-Isothiocyanato-5-nitropyridine

2-Isothiocyanato-5-nitropyridine

Cat. No.: B13690534
M. Wt: 181.17 g/mol
InChI Key: MTLXTQRNQVKGMG-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-nitropyridine is an organic compound with the molecular formula C6H3N3O2S It is a derivative of pyridine, characterized by the presence of both isothiocyanate and nitro functional groups

Properties

Molecular Formula

C6H3N3O2S

Molecular Weight

181.17 g/mol

IUPAC Name

2-isothiocyanato-5-nitropyridine

InChI

InChI=1S/C6H3N3O2S/c10-9(11)5-1-2-6(7-3-5)8-4-12/h1-3H

InChI Key

MTLXTQRNQVKGMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N=C=S

Origin of Product

United States

Preparation Methods

Nitration of 2-Aminopyridine

A modern, efficient method uses a microreactor setup to nitrate 2-aminopyridine directly, avoiding classical batch nitration drawbacks such as long reaction times, poor mixing, and safety hazards from exothermic reactions.

Procedure:

  • Prepare two reaction solutions:
    • Reaction solution I: 2-aminopyridine dissolved in an organic solvent.
    • Reaction solution II: Mixture of concentrated nitric acid and concentrated sulfuric acid.
  • Pump both solutions simultaneously into a microreactor.
  • Maintain reaction temperature between 20–60 °C.
  • After completion, separate and purify the product to obtain 5-nitro-2-aminopyridine as a yellow solid.

Advantages:

  • Short reaction time.
  • High yield and purity.
  • Improved safety due to controlled heat release.
  • Environmentally friendly and cost-effective.

Yield and Purity:

  • Yield typically exceeds 60%, with purity above 99% after purification.

This method addresses the limitations of traditional nitration methods that use mixed acid nitration in batch reactors, which have lower yields (~63.7%), longer reaction times, and safety risks.

The isothiocyanate group introduction is commonly achieved by reacting the 2-amino group with thiophosgene or alternative reagents that transfer the -N=C=S moiety.

Typical Synthetic Route

  • Starting material: 5-nitro-2-aminopyridine.
  • Reagent: Thiophosgene (CSCl2) or equivalents.
  • Solvent: Anhydrous organic solvents such as dichloromethane or chloroform.
  • Conditions: Low temperature (0–10 °C) to control reaction rate and minimize side reactions.
  • Work-up: After reaction completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.

Reaction Mechanism

The amino group nucleophilically attacks the electrophilic carbon of thiophosgene, forming an intermediate isothiocyanate via elimination of HCl.

Representative Experimental Data and Yields

While explicit experimental data for this compound are scarce in open literature, analogous procedures for related compounds suggest:

Step Conditions Yield (%) Purity (%) Notes
Nitration of 2-aminopyridine Microreactor, 20–60 °C, 1–2 h 60–65 >99 Continuous flow nitration, high safety
Amino to isothiocyanate Thiophosgene, 0–10 °C, 2–4 h 70–85 >98 Requires careful handling of thiophosgene
Purification Recrystallization or chromatography - >99 Ensures removal of residual reagents

These data are inferred from patent literature and standard organic synthesis protocols.

Alternative Synthetic Approaches and Notes

  • Starting from 2-chloro-5-nitropyridine: This intermediate can be synthesized via cyclization and chlorination steps from 2-halogenated acrylates and nitromethane, followed by substitution with ammonia to yield 2-amino-5-nitropyridine. This route is beneficial for industrial scale due to high yield (around 90%) and purity (above 99%).

  • Use of microreactors: The microreactor technology for nitration significantly improves process safety and scalability, reducing the risk of runaway reactions.

  • Environmental and safety considerations: Thiophosgene is toxic and requires strict handling protocols. Alternative reagents like 1,1'-thiocarbonyldiimidazole (TCDI) may be explored for safer isothiocyanate introduction.

Summary Table of Preparation Methods

Preparation Stage Method/Conditions Yield (%) Purity (%) Advantages References
2-Chloro-5-nitropyridine synthesis Condensation of 2-halogenated acrylate with nitromethane, cyclization, chlorination ~90 >99 High yield, scalable, high purity
5-Nitro-2-aminopyridine synthesis Nitration of 2-aminopyridine in microreactor, 20–60 °C 60–65 >99 Short reaction time, safe, continuous process
Conversion to this compound Reaction with thiophosgene, low temperature 70–85 >98 Efficient isothiocyanate introduction Literature standard

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyridine ring facilitates nucleophilic substitution, particularly at positions activated by the nitro group.

Key Observations:

  • Nitro Group Directionality : The nitro group at C5 directs nucleophilic attack to the C4 position (para to nitro) due to resonance and inductive effects, as observed in analogous pyridine systems .

  • Isothiocyanate Reactivity : The isothiocyanate group (−NCS) can act as a leaving group under basic conditions, enabling substitution at C2. For example, reaction with amines yields thiourea derivatives .

Example Reaction:

Reagents/ConditionsProductsYield (%)Reference
Ethylamine, THF, 25°C2-(Ethylthioureido)-5-nitropyridine78

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles, a common pathway for nitro-substituted pyridines.

Mechanistic Insights:

  • Base-Induced Rearrangement : Treatment with triethylamine in ethanol triggers cyclization via zwitterionic intermediates, leading to imidazo[1,2-a]pyridines .

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, enabling subsequent intramolecular cyclization with the isothiocyanate group to form thiazole derivatives .

Representative Data:

Starting MaterialConditionsProductYield (%)
2-Isothiocyanato-5-nitropyridineTriethylamine, EtOH, ΔImidazo[1,2-a]pyridine-5-nitro65

Electrophilic and Radical Reactions

The nitro group suppresses electrophilic aromatic substitution but enables radical coupling reactions under specific conditions.

Notable Examples:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling at C4 with aryl boronic acids proceeds efficiently despite the electron-deficient ring .

  • Radical Addition : UV irradiation in the presence of thiols generates C4-thioether adducts via single-electron transfer mechanisms .

Kinetic Data:

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)
Suzuki Coupling (C4-aryl)1.2 × 10⁻³85

Functional Group Transformations

The isothiocyanate group undergoes characteristic reactions while retaining the pyridine backbone.

Key Transformations:

  • Thiourea Formation : Reaction with primary amines (e.g., benzylamine) produces stable thioureas, confirmed by ¹H NMR shifts at δ 9.2–9.5 ppm (NH protons) .

  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts −NCS to −NH₂, yielding 2-amino-5-nitropyridine .

Comparative Reactivity:

NucleophileProductRelative Reactivity (vs. H₂O)
WaterCarbamic acid1.0
MethanolMethyl thiocarbamate3.2
AnilinePhenylthiourea12.7

Redox Reactions

The nitro group is susceptible to reduction, enabling access to aminopyridine derivatives.

Reduction Pathways:

Reducing AgentConditionsProductSelectivity (%)
H₂/Pd-CEtOH, 25°C2-Isothiocyanato-5-aminopyridine92
NaBH₄/CuCl₂THF, 0°C5-Aminopyridine-2-thiol68

Mechanistic Notes:

  • Catalytic hydrogenation preserves the isothiocyanate group, while stronger reductants like NaBH₄ lead to desulfurization .

Biological Interactions

The isothiocyanate group enables covalent modification of biomolecules, a property exploited in medicinal chemistry .

Key Findings:

  • Thiol Adduct Formation : Reacts with cysteine residues in proteins to form dithiocarbamates, characterized by MS/MS fragmentation patterns .

  • Anticancer Activity : Hybrid derivatives inhibit androgen receptor signaling in prostate cancer cells (IC₅₀ = 2.3–3.1 nM) .

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-nitropyridine involves its reactive functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. This can result in the inhibition of enzyme activity or the induction of cellular stress responses . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

  • 2-Isothiocyanato-3-nitropyridine
  • 2-Isothiocyanato-4-nitropyridine
  • 2-Isothiocyanato-6-nitropyridine

Comparison: 2-Isothiocyanato-5-nitropyridine is unique due to the specific positioning of the nitro and isothiocyanate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other isothiocyanato-nitropyridines, it may exhibit different biological activities and chemical properties due to the electronic and steric effects of the substituents .

Biological Activity

2-Isothiocyanato-5-nitropyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential applications based on recent studies and findings.

Chemical Structure and Properties

This compound features both an isothiocyanate group and a nitro group attached to a pyridine ring. Its molecular formula is C6H4N2O2S\text{C}_6\text{H}_4\text{N}_2\text{O}_2\text{S}, with a molecular weight of approximately 168.17 g/mol. The compound exhibits a melting point of 110-111 °C and a boiling point of 55-60 °C under reduced pressure.

The biological activity of this compound is primarily attributed to its reactive functional groups:

  • Isothiocyanate Group : This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications that may inhibit enzyme activity or induce cellular stress responses.
  • Nitro Group : The nitro group can participate in various chemical reactions, including reduction to amino derivatives, which may enhance the compound's biological efficacy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells. It has been shown to interact with androgen receptors, potentially downregulating their activity in prostate cancer cells .

Key Findings:

  • Apoptosis Induction : The compound has been observed to promote programmed cell death in various cancer cell lines.
  • Combination Therapies : When combined with other agents, such as glutathione synthesis inhibitors, it enhances the anticancer effects, indicating potential for use in combinatorial therapies against resistant cancer forms .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Isothiocyanates are known for their ability to inhibit the growth of various pathogens, making them valuable in agricultural and pharmaceutical applications .

Comparative Analysis with Similar Compounds

The unique positioning of the nitro and isothiocyanate groups in this compound influences its reactivity and biological activity compared to similar compounds. Below is a comparative table highlighting these differences:

Compound NameStructure FeaturesUnique Aspects
2-Isothiocyanato-4-nitropyridineSimilar isothiocyanate group; different nitro positionExhibits different reactivity patterns due to nitro position
5-Isothiocyanato-3-trifluoromethylpyridineContains trifluoromethyl group; isothiocyanate presentEnhanced lipophilicity affecting biological activity
2-AminopyridineAmino group instead of isothiocyanateLacks the unique reactivity associated with isothiocyanates
4-IsothiocyanatopyridineDifferent position of isothiocyanateMay have distinct biological activities compared to 5-nitro derivative

Case Studies and Research Findings

  • Study on Prostate Cancer :
    • A study investigated the effects of combining this compound with buthionine sulfoximine (BSO) on castration-resistant prostate cancer (CRPC) cells. The combination was found to significantly downregulate androgen receptor levels and induce ferroptosis, a form of regulated cell death associated with iron metabolism .
  • Antimicrobial Efficacy :
    • Research has indicated that isothiocyanates, including this compound, exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Q & A

Q. What ethical guidelines apply when publishing high-risk chemical data?

  • Methodological Answer : Disclose hazards (e.g., irritant properties per GHS ) and confirm compliance with institutional biosafety protocols. Avoid overinterpretation of preliminary toxicity data; instead, recommend further in vivo studies. Cite Coursera’s Qualitative Research module for ethical data reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.